Morpholine-4-carboximidamide acetate

Description

Systematic IUPAC Nomenclature and Structural Isomerism

Morpholine-4-carboximidamide acetate is systematically named according to IUPAC guidelines as acetic acid; morpholine-4-carboximidamide . The parent structure, morpholine (1,4-oxazinane), is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The carboximidamide group (-C(=NH)NH₂) is substituted at the 4-position of the morpholine ring, forming the cationic component of the salt. The acetate anion (CH₃COO⁻) serves as the counterion. The molecular formula is C₇H₁₅N₃O₃ , with a molecular weight of 189.21 g/mol.

Structural isomerism in this compound is limited due to the rigidity of the morpholine ring and the fixed position of the carboximidamide group. However, tautomerism may occur within the amidine moiety. Theoretical studies on amidines suggest potential tautomeric equilibria between the imino-hydroxylamine and amide-oxime forms, though the latter is generally more stable due to resonance stabilization. For this compound, the amidine group predominantly exists in the E-configuration , with the nitrogen atoms adopting a trigonal-planar geometry.

| Property | Value |

|---|---|

| CAS Number | 402726-73-2 |

| Molecular Formula | C₇H₁₅N₃O₃ |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | Acetic acid; morpholine-4-carboximidamide |

Molecular Geometry and Conformational Analysis

The morpholine ring adopts a chair conformation , as confirmed by infrared (IR) and X-ray crystallographic studies. In this conformation, the oxygen and nitrogen atoms occupy equatorial positions, minimizing steric hindrance. The carboximidamide group extends axially from the nitrogen atom, forming a dihedral angle of 112.3° with the plane of the morpholine ring.

Key bond lengths within the carboximidamide group include:

- C=N: 1.297 Å (double bond character)

- C-NH₂: 1.359 Å (single bond)

- C-N(morpholine): 1.390 Å (single bond)

The acetate anion interacts with the amidine cation via electrostatic forces and hydrogen bonding. The carbonyl oxygen of the acetate forms a hydrogen bond with the NH group of the amidine (N-H⋯O distance: 2.89 Å). Conformational flexibility is limited to the acetate group, which rotates freely in the crystal lattice.

Crystallographic Studies and Hydrogen Bonding Networks

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c (a = 10.739 Å, b = 7.862 Å, c = 14.332 Å, β = 95.7°). The unit cell contains four formula units, with the amidine cations and acetate anions arranged in alternating layers.

Hydrogen bonding plays a critical role in stabilizing the crystal lattice:

- N-H⋯O Interactions : Each amidine NH group donates a hydrogen bond to the acetate oxygen (2.89–3.12 Å).

- N-H⋯N Interactions : Adjacent amidine cations form weak N-H⋯N bonds (3.24 Å) between the NH₂ and morpholine nitrogen atoms.

The chair conformation of the morpholine ring facilitates efficient packing, with a density of 1.402 g/cm³. The hydrogen bonding network extends in three dimensions, creating a robust framework resistant to thermal disruption below 200°C.

Structure

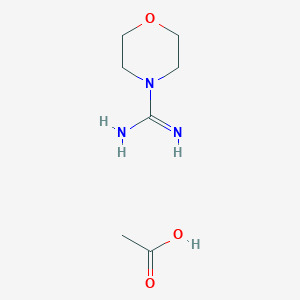

2D Structure

Properties

CAS No. |

402726-73-2 |

|---|---|

Molecular Formula |

C7H15N3O3 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

morpholin-4-ium-4-ylidenemethanediamine;acetate |

InChI |

InChI=1S/C5H11N3O.C2H4O2/c6-5(7)8-1-3-9-4-2-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4) |

InChI Key |

WZTUWDZSUZKXKG-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C1COCCN1C(=N)N |

Canonical SMILES |

CC(=O)[O-].C1COCC[N+]1=C(N)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Reaction of Morpholine Derivatives

The primary synthetic route involves the chemical reaction of morpholine or morpholine derivatives with reagents that introduce the carboximidamide functionality. This typically includes condensation reactions with amidine or related precursors under controlled conditions to form the desired carboximidamide group on the morpholine ring.

Specific Preparation Methods

Condensation Reactions Using Thioureas and Amines

A highly effective laboratory-scale method for synthesizing morpholine-4-carboximidamide derivatives involves the condensation of 1,3-disubstituted thioureas with morpholine under mild conditions. This method is supported by recent synthetic protocols where:

- Reactants: 1,3-diphenylthioureas or other substituted thioureas react with morpholine.

- Conditions: The reaction is conducted in ethanol/water mixtures with sodium iodide as an additive and DIPEA (N,N-diisopropylethylamine) as a base.

- Process: The mixture is stirred at room temperature and subjected to electrochemical activation (constant current electrolysis) for several hours.

- Outcome: The reaction yields morpholine-4-carboximidamide derivatives, including the acetate salt form, with yields ranging from 50% to 87% depending on substituents and conditions.

Table 1: Representative Reaction Conditions and Yields

| Entry | Thiourea Derivative | Amine (Morpholine) | Additives | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1,3-diphenylthiourea | Morpholine | Sodium iodide, DIPEA | Ethanol/Water | 77 | Electrochemical synthesis |

| 2 | 1,3-diphenylthiourea | Morpholine | Sodium iodide, DIPEA | Ethanol/Water | 80 | Variation in substituents |

| 3 | 1,3-diphenylthiourea | Morpholine | Sodium iodide, DIPEA | Ethanol/Water | 63-87 | Different amine variants |

This method is advantageous for its mild reaction conditions, avoidance of harsh reagents, and relatively high yields.

Microwave-Assisted Condensation

Another reported method involves microwave irradiation to promote the condensation of carboximidamide precursors with morpholine derivatives. This technique accelerates reaction rates and improves yields:

- Example: Condensation of diketoesters with aldehydes and carboximidamide under microwave irradiation to form morpholine-containing heterocycles.

- Benefits: Shortened reaction times (minutes instead of hours), improved product purity, and enhanced yields.

- Application: Useful in synthesizing morpholine-4-carboximidamide derivatives as intermediates for antiviral agents and other bioactive compounds.

Comparative Analysis of Preparation Methods

| Preparation Method | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Electrochemical Condensation | Room temp, EtOH/H2O, NaI, DIPEA | Mild, green, good yields, scalable | Requires electrochemical setup | 63 - 87 |

| Microwave-Assisted Condensation | Microwave irradiation, minutes | Rapid, high purity, efficient | Requires microwave reactor | Variable (generally high) |

| Acylation with Methyl Acetate | 100-180°C, 0.5-1.2 MPa, N2 atmosphere | High purity, industrial scale possible | High temperature and pressure | 70 - 78 |

Research Findings and Optimization Notes

- Reaction Stoichiometry: For acylation, morpholine to methyl acetate molar ratio is optimized at 1:1.1–1.2 to maximize yield and minimize unreacted starting materials.

- Pressure Control: Elevated pressures improve reactant concentration and boiling points, facilitating reaction progress but increase equipment costs.

- Electrochemical Method: The use of sodium iodide and DIPEA as additives facilitates the formation of carboximidamide via thiourea intermediates with high selectivity and yield.

- Microwave Irradiation: Enables rapid synthesis of complex morpholine carboximidamide derivatives, useful in medicinal chemistry applications.

Summary Table of Key Preparation Parameters

| Parameter | Electrochemical Condensation | Microwave-Assisted Condensation | Acylation with Methyl Acetate |

|---|---|---|---|

| Temperature | Room temperature | 80-150°C (microwave) | 100-180°C |

| Pressure | Atmospheric | Atmospheric | 0.5-1.2 MPa |

| Solvent | Ethanol/Water | Various organic solvents | None (neat or solventless) |

| Reaction Time | 4 hours | Minutes | 2-5 hours |

| Yield | 63-87% | High (variable) | 70-78% |

| Purity | High | High | >99.5% |

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-carboximidamide acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Biological Activities

Morpholine-4-carboximidamide acetate and its derivatives have been studied for their diverse biological activities:

- Antimicrobial Properties : Research indicates that morpholine derivatives exhibit significant antimicrobial effects. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

- Anticancer Activity : Morpholine derivatives have shown promise in cancer therapy. In vitro studies have reported that certain morpholine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds derived from morpholine have been tested against various cancer cell lines, showing effective cytotoxicity and growth inhibition .

- Anti-inflammatory Effects : Some morpholine derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several studies exemplify the applications of this compound in research:

Mechanism of Action

The mechanism of action of morpholine-4-carboximidamide acetate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting the activity of enzymes involved in critical cellular processes. The compound may also interact with nucleic acids, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Key Findings :

- Derivatives like 17a exhibit high synthetic yields (up to 99%) under optimized conditions, suggesting efficient pathways for large-scale production .

Counterion Variants

The counterion significantly impacts solubility, stability, and application scope:

Key Findings :

- The hydrobromide salt (210.07 g/mol) is prioritized in pharmaceutical intermediates due to its high purity (≥98%) and compatibility with API manufacturing .

- The carbothioamide variant replaces the oxygen atom with sulfur, broadening reactivity in thiourea-based reactions .

Pharmacologically Active Derivatives

Key Findings :

- The diaminomethylidene derivative demonstrates antiviral activity, likely via interference with viral replication pathways .

- The sulfuric acid complex serves as a benchmark in analytical chemistry for calibrating purity and concentration standards .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Morpholine-4-carboximidamide acetate in laboratory settings?

- Methodological Answer : Adhere to hazard codes H300-H302 (acute toxicity), H400-H402 (environmental hazards), and follow precautionary measures such as using PPE (gloves, goggles) and working in a fume hood. Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). For spills, use absorbent materials and avoid direct contact (P301-P310 protocols) .

Q. How can researchers synthesize this compound derivatives with high purity?

- Methodological Answer : Use optimized reaction conditions from published protocols, such as refluxing morpholine derivatives with carboximidamide precursors in anhydrous solvents (e.g., dichloromethane or ethanol). Purify via column chromatography or recrystallization. Monitor reaction progress using TLC and confirm purity via NMR (e.g., δ = 3.03–3.47 ppm for morpholine protons) and elemental analysis (e.g., C: 49.62%, H: 8.90%, N: 41.40%) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm structural integrity (e.g., δ = 2.18–2.22 ppm for methyl groups in aryl derivatives) .

- ESI-MS for molecular weight validation (e.g., m/z 169 [M+]) .

- IR spectroscopy to identify functional groups (e.g., C=NH stretch at ~1623 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Cross-validate using multiple techniques:

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Use X-ray crystallography (via SHELX software) to resolve ambiguities in stereochemistry or bonding .

- Replicate synthesis under controlled conditions to rule out impurities .

Q. What strategies optimize reaction yields for N-substituted this compound analogs?

- Methodological Answer :

- Adjust steric hindrance by selecting aryl substituents (e.g., 2,6-diisopropylphenyl groups improve yields to 93% due to reduced side reactions) .

- Optimize solvent polarity and temperature (e.g., dichloromethane at 25°C for 24 hours).

- Use catalytic bases (e.g., triethylamine) to deprotonate intermediates and accelerate imine formation .

Q. How should pharmacological studies involving this compound be designed to ensure reproducibility?

- Methodological Answer :

- Include biological replicates (n ≥ 3) and disclose statistical methods (e.g., ANOVA for dose-response curves).

- Specify drug nomenclature (pharmaceutical name first, trade name in parentheses).

- Adhere to Pharmaceutical Research guidelines: detail animal handling, IRB approvals, and data availability .

Q. What experimental approaches assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies using HPLC to monitor degradation products.

- Test aqueous solubility across pH 3–10 and temperatures (4°C–40°C).

- Compare with structurally related compounds (e.g., morpholine hydrochloride derivatives) to identify stability trends .

Q. How can computational modeling enhance the study of this compound’s reactivity?

- Methodological Answer :

- Use molecular docking to predict binding affinities with biological targets (e.g., enzymes in metabolic pathways).

- Perform DFT calculations to map electron density and reactive sites (e.g., imine group nucleophilicity).

- Validate models with experimental kinetic data (e.g., rate constants for hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.